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Compound of Interest

Compound Name: p-(1-Imidazolylmethyl)aniline

Cat. No.: B8456319

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data available for
Amphethinile, a novel anti-mitotic agent. It is designed to offer researchers, scientists, and drug
development professionals a detailed understanding of the compound's mechanism of action,
preclinical and clinical findings, and analytical methodologies. This document moves beyond a
simple recitation of facts to provide a synthesized narrative that underscores the scientific
rationale behind the experimental choices and offers insights into the compound's potential
therapeutic applications.

Introduction to Amphethinile: A Novel Spindle
Poison

Amphethinile, chemically identified as 2-amino-3-cyano-5-(phenylthio)indole, is a synthetic
small molecule that has demonstrated significant anti-tumor and anti-mitotic properties.[1][2]
With a molecular formula of C15H11N3S and a molecular weight of 265.333, this indole
derivative has been the subject of preclinical and early clinical investigations as a potential
cancer therapeutic.[2] Its primary mechanism of action is the disruption of microtubule
dynamics, placing it in the class of drugs known as spindle poisons.[3][4][5][6]

Mechanism of Action: Targeting the Microtubule
Assembly
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Amphethinile exerts its cytotoxic effects by interfering with the normal function of microtubules,
which are essential components of the cytoskeleton and the mitotic spindle.

Inhibition of Tubulin Polymerization

Experimental evidence demonstrates that amphethinile directly inhibits the assembly of tubulin
into microtubules in vitro.[5][6] This inhibition disrupts the dynamic instability of microtubules,
which is critical for the proper segregation of chromosomes during mitosis.

Interaction with the Colchicine Binding Site

Further mechanistic studies have revealed that amphethinile interacts with tubulin at a site that
overlaps with the binding site of colchicine, a well-known microtubule-depolymerizing agent.[5]
[6] This is supported by findings that amphethinile can displace colchicine from tubulin.[5][6]
This interaction is associated with a stimulation of GTPase activity in vitro, and the affinity
constant (Ka) for the binding of amphethinile to tubulin has been determined to be 1.3 x 10(6)
M-1.[6]

The following diagram illustrates the proposed mechanism of action of Amphethinile at the
cellular level:
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Caption: Proposed mechanism of action of Amphethinile.
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Preclinical and Clinical Evaluation

Amphethinile has undergone a series of preclinical studies in various cancer models, as well as
a phase I clinical trial.

In Vitro Efficacy

In vitro studies have shown that amphethinile induces a G2/M phase block in murine leukemia
cells.[1][7][8] A notable finding is its equal toxicity towards both parental and daunorubicin-
resistant P388 cells.[1][7][8] These resistant cells exhibit high cross-resistance to established
anti-mitotic agents like vincristine and vinblastine.[1][7][8]

Overcoming Multidrug Resistance

Drug accumulation studies have indicated that while resistance in the P388 cell line is
associated with decreased intracellular accumulation of daunorubicin, vincristine, and
vinblastine, this effect is significantly less pronounced for amphethinile.[1][7] This suggests that
amphethinile may be a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common
mechanism of multidrug resistance.[1][7]

The experimental workflow for assessing drug accumulation is outlined below:

Drug Accumulation Assay Workflow
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Caption: Workflow for Drug Accumulation Studies.

Pharmacokinetic Profile

Pharmacokinetic studies in male mice have provided initial data on the absorption, distribution,
metabolism, and excretion (ADME) of amphethinile.[1][7] Following a bolus intravenous
injection, the drug exhibited a biphasic decline in serum concentration.[1]
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Table 1: Pharmacokinetic Parameters of Amphethinile in Mice

Parameter Value

Area Under the Curve (AUC) at LD10 ~313 pg/L-h
Alpha Half-life (t%20) ~8 minutes
Beta Half-life (t¥23) ~100 minutes

Data sourced from McGown et al. (1988).[1][7]

Phase | Clinical Trial

A phase | clinical study of amphethinile was conducted to evaluate its safety, tolerability, and
pharmacokinetics in cancer patients.[3][4] The starting dose was 40 mg/mz2, with dose
escalation up to 1200 mg/mz.[3] Significant toxicities, including nausea, vomiting, lethargy, and
severe tumor pain, were observed at doses of 800 and 1200 mg/mz2.[3] Unfortunately, dose-
limiting toxicities prevented the achievement of a consistently cytotoxic drug exposure, and the
trial was discontinued.[3][4]

Analytical Methodologies

The quantification of amphethinile in biological matrices is crucial for pharmacokinetic and drug
metabolism studies.

Spectrophotometry

For in vitro drug accumulation studies, a spectrophotometric method has been employed.[1]
After incubation with the drug, cells are lysed, and the drug is extracted with chloroform. The
concentration of amphethinile is then determined by measuring the absorbance at 304 nm.[1]

Protocol for Spectrophotometric Quantification of Intracellular Amphethinile:

e Cell Incubation: Incubate P388 cells (1076 cells/mL) with 10 uM amphethinile for 2 hours at
37°C.
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o Cell Lysis: Centrifuge the cell suspension, wash the pellet with phosphate-buffered saline
(PBS), and lyse the cells in distilled water via sonication.

» Drug Extraction: Extract the drug from the cell lysate into chloroform.

e Quantification: Measure the absorbance of the chloroform extract at 304 nm using a
spectrophotometer.

o Standard Curve: Generate a standard curve using known concentrations of amphethinile to
determine the intracellular drug concentration.

Conclusion and Future Directions

Amphethinile is a novel anti-mitotic agent with a distinct mechanism of action involving the
inhibition of tubulin polymerization at the colchicine binding site. Preclinical studies
demonstrated its potential to overcome multidrug resistance, a significant challenge in cancer
chemotherapy. However, a phase | clinical trial revealed dose-limiting toxicities that have so far
hindered its further clinical development via the intravenous route.

Future research could explore alternative formulations or delivery systems to improve the
therapeutic index of amphethinile. Additionally, further investigation into its potential efficacy in
specific cancer types, particularly those with known resistance to other tubulin-targeting agents,
may be warranted. The development of more sensitive and specific analytical methods, such
as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would also be beneficial for
more detailed pharmacokinetic and metabolism studies.
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¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Experimental Data
of Amphethinile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8456319#cas-number-120107-85-9-experimental-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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